1-(2-Amino-3-chlorophenyl)ethanone
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Overview
Description
1-(2-Amino-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the second position and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-3-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-3-chlorobenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at low temperatures to prevent side reactions.
Another method involves the Friedel-Crafts acylation of 2-amino-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides, while the chloro group can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides for acylation reactions, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-3-chlorobenzoic acid.
Reduction: 1-(2-Amino-3-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chlorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and chloro substituents on the phenyl ring can interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(2-Amino-3-chlorophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Amino-4-chlorophenyl)ethanone: Similar structure but with the chlorine atom at the fourth position. This positional isomer may have different reactivity and biological activity.
1-(2-Amino-3-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and interactions.
1-(2-Amino-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of chlorine. The methyl group is less electronegative and does not participate in halogen bonding, leading to different chemical and biological properties.
The uniqueness of this compound lies in the specific combination of the amino and chloro substituents, which can confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-amino-3-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYRSQRMEZKASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633493 |
Source
|
Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56762-32-4 |
Source
|
Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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